2-(3-Bromo-5-methylphenyl)-2-methyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-5-methylphenyl)-2-methyl-1,3-dioxolane is an organic compound with the molecular formula C11H13BrO2. This compound is characterized by a dioxolane ring substituted with a 3-bromo-5-methylphenyl group and an additional methyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-methylphenyl)-2-methyl-1,3-dioxolane typically involves the reaction of 3-bromo-5-methylbenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or benzene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-methylphenyl)-2-methyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding methylphenyl derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include the corresponding methylphenyl derivative.
Scientific Research Applications
2-(3-Bromo-5-methylphenyl)-2-methyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-methylphenyl)-2-methyl-1,3-dioxolane involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the dioxolane ring play crucial roles in its binding affinity and specificity. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-5-methylphenyl)-2-methylmorpholine
- 3-Bromo-5-methylphenylboronic acid
- 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone
Uniqueness
2-(3-Bromo-5-methylphenyl)-2-methyl-1,3-dioxolane is unique due to its specific substitution pattern and the presence of the dioxolane ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C11H13BrO2 |
---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
2-(3-bromo-5-methylphenyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C11H13BrO2/c1-8-5-9(7-10(12)6-8)11(2)13-3-4-14-11/h5-7H,3-4H2,1-2H3 |
InChI Key |
MGCVMUNLGXDRDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C2(OCCO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.